molecular formula C17H30N2O3 B8275491 4,6-Ditert-butyl-5-[(2-methoxyethoxy)methoxy]-2-methylpyrimidine

4,6-Ditert-butyl-5-[(2-methoxyethoxy)methoxy]-2-methylpyrimidine

Cat. No.: B8275491
M. Wt: 310.4 g/mol
InChI Key: OBXOEOUIVNZGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Ditert-butyl-5-[(2-methoxyethoxy)methoxy]-2-methylpyrimidine is a useful research compound. Its molecular formula is C17H30N2O3 and its molecular weight is 310.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H30N2O3

Molecular Weight

310.4 g/mol

IUPAC Name

4,6-ditert-butyl-5-(2-methoxyethoxymethoxy)-2-methylpyrimidine

InChI

InChI=1S/C17H30N2O3/c1-12-18-14(16(2,3)4)13(15(19-12)17(5,6)7)22-11-21-10-9-20-8/h9-11H2,1-8H3

InChI Key

OBXOEOUIVNZGRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)C(C)(C)C)OCOCCOC)C(C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

4,6-Bis(1,1-dimethylethyl) 5 hydroxy-2-methyl pyrimidine (9.8 g, 44.1 mmoles) is dissolved in 100 mL of tetrahydrofuran and added dropwise to a suspension of sodium hydride (1.2 g, 48.5 mmoles) in THF (50 mL) at 0° C. The reaction mixture is warmed to room temperature over 15 minutes. 2-Methoxyethoxymethyl chloride (7.1 g, 57.3 mmoles) is added to the reaction mixture at room temperature. After being stirred at room temperature for 4 hours, the reaction is quenched by the addition of saturated ammonium chloride and the tetrahydrofuran is evaporated. The organics are extracted into 300 mL of ether. The ether is washed with 100 mL of brine and dried over magnesium sulfate. Evaporation of the solvent gives the crude product which is purified by flash chromatography (silica, 10% ether/hexane). Yield of 4,6 bis(1,1-dimethylethyl)-5-[(2-methoxyethoxy)methoxy]-2-methylpyrimidine=11.3 g (82%) as a clear oil.
Name
4,6-Bis(1,1-dimethylethyl) 5 hydroxy-2-methyl pyrimidine
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
7.1 g
Type
reactant
Reaction Step Three

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